molecular formula C19H17ClN6O3 B5813021 2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE

2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE

Cat. No.: B5813021
M. Wt: 412.8 g/mol
InChI Key: SUCVMVGVCJNDBY-SSDVNMTOSA-N
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Description

2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a pyridine ring, and a hydrazone linkage, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a substituted hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Formation of the hydrazone linkage: The pyrazole derivative is then reacted with a suitable aldehyde or ketone to form the hydrazone linkage.

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and pyridine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(3-PYRIDYL)-2-OXOACETAMIDE: Similar structure but lacks the methoxy group on the pyridine ring.

    2-{2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}-N-(6-METHOXY-3-PYRIDYL)-2-OXOACETAMIDE: Similar structure but with different substituents on the pyrazole or pyridine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-N-(6-methoxypyridin-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3/c1-12-15(17(20)26(25-12)14-6-4-3-5-7-14)11-22-24-19(28)18(27)23-13-8-9-16(29-2)21-10-13/h3-11H,1-2H3,(H,23,27)(H,24,28)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCVMVGVCJNDBY-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C(=O)NC2=CN=C(C=C2)OC)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C(=O)NC2=CN=C(C=C2)OC)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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